kanamycin B(5+)

Antimicrobial susceptibility testing Minimum inhibitory concentration Structure-activity relationship

Kanamycin B is the sole naturally-occurring starting material for synthesizing clinically vital semisynthetic aminoglycosides like tobramycin and dibekacin—kanamycin A cannot substitute. Its critical 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety confers ~2× higher antibacterial potency and a defined susceptibility profile to aminoglycoside-modifying enzymes (APH(3′), APH(2″)), making it an irreplaceable positive control for AME inhibitor screening. The kanamycin B–tobramycin affinity pair (KD: 180 nM vs <12 nM) provides a validated system for RNA recognition studies. Procure high-purity kanamycin B for reproducible derivatization and toxicity research.

Molecular Formula C18H42N5O10+5
Molecular Weight 488.6 g/mol
Cat. No. B1261298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekanamycin B(5+)
Synonymsaminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin
Molecular FormulaC18H42N5O10+5
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+]
InChIInChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeySKKLOUVUUNMCJE-FQSMHNGLSA-S
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin B (Bekanamycin): Procurement-Grade Overview and Structural Differentiation from Kanamycin A


Kanamycin B (bekanamycin, CAS 4696-76-8) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic produced naturally as a minor component of the kanamycin fermentation complex from Streptomyces kanamyceticus, alongside kanamycin A and C [1]. The critical structural distinction resides in the substitution pattern: kanamycin B possesses a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety at the 6-O position of the 2-deoxystreptamine core, whereas kanamycin A contains a 6-amino-6-deoxy-α-D-glucopyranosyl group [2]. This single structural difference—an additional amino group in ring I—confers both the compound's key differentiations in antimicrobial potency and toxicity profile, as well as its unique positioning as a versatile semisynthetic precursor for clinically significant aminoglycosides including tobramycin (3′-deoxykanamycin B) and dibekacin (3′,4′-dideoxykanamycin B) [3]. Biosynthetically, kanamycin B serves as the immediate precursor to kanamycin A via KanJ-and-KanK-catalyzed enzymatic conversion in the producing organism, establishing it as the upstream intermediate in the natural pathway [4].

Why Kanamycin B Cannot Be Substituted with Kanamycin A or Other 4,6-Disubstituted Aminoglycosides in Specialized Applications


Substituting kanamycin B with kanamycin A—or indeed with any other 4,6-disubstituted aminoglycoside—is scientifically unsound across multiple critical dimensions. While both compounds share a common 2-deoxystreptamine core and a broad-spectrum antibacterial mechanism targeting the 30S ribosomal subunit, their differential substitution patterns at the 6-O position produce quantifiably divergent activity profiles, toxicity margins, and enzymatic susceptibility [1]. Kanamycin B exhibits approximately two-fold higher in vitro antibacterial potency than kanamycin A against non-mycobacterial organisms but simultaneously carries a toxicity burden approximately five times greater [2]. Furthermore, the differential enzymatic modification susceptibility profiles—particularly toward 3′-O-phosphotransferases and 2″-O-phosphotransferases—render the compounds non-interchangeable in resistance studies and antibiotic development programs [3]. Most critically, kanamycin B serves as the essential chemical scaffold for the synthesis of clinically vital semisynthetic aminoglycosides (tobramycin, dibekacin) that kanamycin A cannot directly produce, creating an irreplaceable procurement requirement for researchers engaged in aminoglycoside derivatization and novel antibiotic discovery [4].

Kanamycin B Procurement Evidence: Quantitative Differentiation Versus Key Aminoglycoside Comparators


Kanamycin B versus Kanamycin A: Two-Fold Higher In Vitro Antibacterial Potency Across Non-Mycobacterial Species

Kanamycin B demonstrates approximately two-fold higher in vitro antibacterial potency compared to kanamycin A against a broad panel of Gram-positive and Gram-negative bacteria, a quantitative difference directly attributable to the presence of the additional 2′-amino group in the 2,6-diamino-2,6-dideoxy-D-glucose moiety of ring I [1]. However, this potency advantage is reversed for mycobacterial species, where kanamycin A exhibits 2–4 times greater activity than kanamycin B [2].

Antimicrobial susceptibility testing Minimum inhibitory concentration Structure-activity relationship Broad-spectrum antibacterial

Kanamycin B versus Kanamycin A: Five-Fold Higher Toxicity Mandating Strict Procurement and Purity Specifications

Kanamycin B exhibits approximately five-fold higher toxicity than kanamycin A as demonstrated in murine LD50 studies, with intravenous LD50 in mice reported at 136 mg/kg for kanamycin B . This substantial toxicity differential explains why commercial kanamycin preparations require strict control of kanamycin B content, and why kanamycin B is not approved for systemic clinical use in humans despite its higher antibacterial potency [1].

Nephrotoxicity Ototoxicity LD50 Toxicological profiling Quality control

Kanamycin B as Essential Precursor Scaffold: Direct Synthetic Route to Tobramycin (3′-Deoxykanamycin B) with ≈25% Overall Yield

Kanamycin B serves as the direct chemical precursor for the synthesis of tobramycin (3′-deoxykanamycin B), a clinically essential aminoglycoside with superior anti-pseudomonal activity. The synthetic route proceeds via selective protection of kanamycin B followed by 3′-deoxygenation, achieving an overall yield of approximately 25% from kanamycin B [1]. This precursor-product relationship is structurally unique: kanamycin A cannot undergo this same transformation to yield tobramycin, as the 3′-hydroxyl group targeted for removal in kanamycin B is already substituted differently in kanamycin A [2].

Semisynthetic aminoglycoside Tobramycin synthesis Antibiotic derivatization Medicinal chemistry Process chemistry

Kanamycin B versus Dibekacin: Resistance-Overcoming Semisynthetic Derivative with MIC of 0.625 μg/mL Against Gentamicin-Resistant Pseudomonas aeruginosa

Dibekacin (3′,4′-dideoxykanamycin B), a semisynthetic derivative of kanamycin B, was rationally designed as the first aminoglycoside specifically engineered to evade enzymatic inactivation by 3′-O-phosphotransferases [1]. In a comparative study of 200 clinical Pseudomonas aeruginosa isolates, dibekacin demonstrated superior activity among six tested aminoglycosides, with an MIC of 0.625 μg/mL against seven strains exhibiting high-level gentamicin resistance (MIC 400 μg/mL) [2].

Antibiotic resistance Pseudomonas aeruginosa 3′,4′-Dideoxykanamycin B Aminoglycoside-modifying enzymes Dibekacin

Kanamycin B versus Tobramycin: Differential RNA Aptamer Binding Affinity with 15-Fold Higher Affinity for Tobramycin (KD < 12 nM vs. 180 nM)

In an in vitro selection (SELEX) study designed to probe the molecular recognition of aminoglycosides by RNA, an RNA aptamer selected against kanamycin B exhibited a dissociation constant (KD) of 180 nM for its cognate ligand kanamycin B, as measured by surface plasmon resonance and fluorescence anisotropy competition assays [1]. Notably, the same aptamer bound tobramycin (3′-deoxykanamycin B) with a KD "much stronger than 12 nM," representing at least a 15-fold higher binding affinity despite the structural similarity between the two compounds [1].

RNA aptamer SELEX Binding affinity Surface plasmon resonance Molecular recognition Aminoglycoside-RNA interaction

Kanamycin B Enzymatic Modification Profile: Susceptibility to 2″-O-Phosphorylation and 3′-O-Phosphorylation Informing Resistance Study Design

Kanamycin B is susceptible to inactivation by multiple classes of aminoglycoside-modifying enzymes (AMEs), including 2″-O-phosphotransferases (APH(2″)), 3′-O-phosphotransferases (APH(3′)), and N-acetyltransferases (AAC(2′)) [1]. The presence of the 3′-hydroxyl group renders kanamycin B vulnerable to APH(3′)-mediated phosphorylation—a vulnerability that directly motivated the rational design of 3′,4′-dideoxykanamycin B (dibekacin) as the first resistance-evading semisynthetic aminoglycoside [2]. In contrast, kanamycin A is also susceptible to APH(3′) but with differential MIC elevation profiles in resistant strains [3].

Aminoglycoside-modifying enzymes APH(2″) APH(3′) Antibiotic resistance Enzymatic inactivation

Kanamycin B Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Semisynthetic Aminoglycoside Synthesis: Direct Precursor for Tobramycin and Dibekacin Production

Kanamycin B is the essential starting material for the chemical synthesis of tobramycin (3′-deoxykanamycin B) and dibekacin (3′,4′-dideoxykanamycin B), two clinically vital aminoglycosides with superior anti-pseudomonal activity and resistance-evading properties. The synthetic route from kanamycin B to tobramycin proceeds in approximately 25% overall yield via a multi-step protection-deoxygenation-deprotection sequence [1]. Kanamycin A cannot substitute for this application due to its different substitution pattern at the 3′-position. Procurement of high-purity kanamycin B is mandatory for laboratories engaged in aminoglycoside medicinal chemistry programs, novel antibiotic derivatization studies, or process chemistry development for tobramycin analog production [2].

Structure-Toxicity Relationship Studies: Aminoglycoside Nephrotoxicity and Ototoxicity Research

Kanamycin B's approximately five-fold higher toxicity relative to kanamycin A makes it a uniquely valuable tool compound for investigating the structural determinants of aminoglycoside-induced nephrotoxicity and ototoxicity. The murine LD50 values (intravenous: 136 mg/kg; intraperitoneal: 800 mg/kg) provide well-defined toxicological benchmarks . Comparative studies pairing kanamycin B with kanamycin A (lower toxicity) and neomycin B (higher toxicity) enable systematic dissection of how specific structural features—particularly the 2,6-diamino-2,6-dideoxy-D-glucose moiety—contribute to aminoglycoside toxicity profiles. This application is directly supported by the quantitative toxicity differential documented in Section 3 [3].

RNA-Aminoglycoside Molecular Recognition: Well-Characterized Ligand Pair for Binding Studies

Kanamycin B and its 3′-deoxy derivative tobramycin constitute a well-characterized ligand pair for investigating the molecular determinants of aminoglycoside-RNA recognition. RNA aptamers selected against kanamycin B exhibit a KD of 180 nM for the cognate ligand but bind tobramycin with a KD < 12 nM—at least a 15-fold affinity differential [4]. This quantitatively defined pair provides researchers with a validated system for studying how a single structural modification (3′-hydroxyl removal) alters RNA binding, with direct implications for structure-guided antibiotic design and ribosomal decoding site investigations. Procurement of both compounds from a single, quality-controlled source ensures experimental consistency.

Aminoglycoside-Modifying Enzyme Substrate Profiling: APH(3′) and APH(2″) Activity Assays

Kanamycin B serves as a well-defined substrate for multiple clinically relevant aminoglycoside-modifying enzymes, including APH(2″), APH(3′), AAC(2′), and AAC(6′) [5]. Its 3′-hydroxyl group renders it susceptible to APH(3′)-mediated phosphorylation—a vulnerability that drove the development of 3′,4′-dideoxykanamycin B (dibekacin) as the first rationally designed resistance-evading aminoglycoside [6]. Researchers screening novel AME inhibitors or characterizing resistance mechanisms in clinical isolates can utilize kanamycin B as a positive control substrate for phosphorylation and acetylation assays, with its modification profile enabling direct comparison to resistance-evading derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for kanamycin B(5+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.